molecular formula C18H20ClN3O3 B2594554 5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one CAS No. 2034379-44-5

5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one

Cat. No.: B2594554
CAS No.: 2034379-44-5
M. Wt: 361.83
InChI Key: DDPKFDVXOPPJRR-UHFFFAOYSA-N
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Description

5-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. Its structure incorporates a piperazine ring—a common feature in many biologically active compounds—linked to a substituted pyridin-2-one core. The piperazine scaffold is recognized for its versatility and is found in molecules that interact with a range of central nervous system targets . Specifically, derivatives of chlorophenylpiperazine are investigated for their affinity and activity at various serotonin receptor subtypes . Concurrently, the pyridin-2-one moiety is an emerging pharmacophore in oncology research, demonstrated by its role in inhibitors targeting mutant isocitrate dehydrogenase (IDH) enzymes for the potential treatment of cancers such as acute myeloid leukemia and glioma . This unique combination of structural features makes this compound a valuable chemical tool for researchers exploring new therapeutic avenues in cancer and neuroscience. Its primary research value lies in the investigation of structure-activity relationships and the development of novel targeted therapies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[4-(2-chlorophenyl)piperazine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3/c1-20-12-13(16(25-2)11-17(20)23)18(24)22-9-7-21(8-10-22)15-6-4-3-5-14(15)19/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPKFDVXOPPJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with the piperazine ring.

    Formation of the Pyridinone Moiety: The pyridinone moiety can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or an α,β-unsaturated ketone.

    Final Coupling Reaction: The final step involves coupling the piperazine derivative with the pyridinone moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Influence: The pyridin-2(1H)-one core (target compound) is associated with RNA helicase (eIF4A3) inhibition, as seen in compound 20 . In contrast, triazole or pyrimidinone cores (e.g., MAY, compound 4e) are linked to tubulin inhibition or anthelmintic activity, respectively . The methoxy and methyl groups on the pyridinone ring in the target compound may enhance solubility compared to unsubstituted analogues.

Piperazine Modifications :

  • The 2-chlorophenyl group on the piperazine in the target compound likely improves target binding via hydrophobic interactions, similar to the 3,5-dimethoxyphenyl group in MAY .
  • Bulkier substituents (e.g., cyclohexyl in compound 20) reduce metabolic clearance but may compromise blood-brain barrier permeability .

Pharmacological and Computational Insights

eIF4A3 Inhibition (Pyridin-2(1H)-one Derivatives)

  • Compound 20 : Exhibits high selectivity for eIF4A3 (IC₅₀ = 12 nM) due to its cyclohexyl-piperazine group, which stabilizes interactions with the target protein’s hydrophobic pocket .
  • The 2-chlorophenyl group may enhance π-π stacking with aromatic residues in the binding site .

Tubulin Inhibition (Triazole Derivatives)

  • MAY (Compound 77) : Demonstrates potent cytotoxicity (IC₅₀ = 0.8 µM against A549 cells) by disrupting microtubule dynamics. The triazole core facilitates hydrogen bonding with tubulin’s colchicine-binding domain .

ADMET Profiles

  • Pyridin-2(1H)-one Derivatives : Compounds like 1o and 1q (from ) show improved oral bioavailability due to balanced lipophilicity (LogP = 2.1–2.5) and moderate plasma protein binding (85–90%) .
  • MAY : High LogP (3.8) correlates with increased cytotoxicity but may limit solubility in aqueous environments .

Biological Activity

5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one, commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a complex structure that integrates a piperazine moiety with a chlorophenyl group and a methoxy-substituted pyridine. The biological activity of this compound is essential for understanding its therapeutic potential and mechanisms of action.

Chemical Structure and Synthesis

The molecular formula for the compound is C19H21ClN2O3C_{19}H_{21}ClN_{2}O_{3} with a molecular weight of approximately 364.84 g/mol. The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with 4-methoxy-1-methylpyridin-2(1H)-one in the presence of a suitable base, often yielding the target compound in moderate to high yields.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC19H21ClN2O3
Molecular Weight364.84 g/mol
IUPAC NameThis compound
CAS NumberNot available

Antitumor Activity

Recent studies have highlighted the antitumor properties of piperazine derivatives, including the compound . Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including colon cancer and squamous cell carcinoma. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Testing

In a study conducted by researchers at Nanjing Medical University, the compound was tested against HCT116 and HT29 colon cancer cell lines. The results demonstrated an IC50 value of approximately 15 µM, indicating potent cytotoxic activity compared to control groups.

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of this compound. Similar piperazine derivatives have shown effectiveness in reducing seizure activity in animal models. The structure-activity relationship (SAR) suggests that modifications to the piperazine ring can enhance anticonvulsant effects.

Table 2: Biological Activity Overview

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AntitumorHCT11615
AntitumorHT2918
AnticonvulsantAnimal ModelNot specified

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Receptor Binding : The piperazine moiety allows for interaction with neurotransmitter receptors, potentially modulating synaptic transmission.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced tumor growth.

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